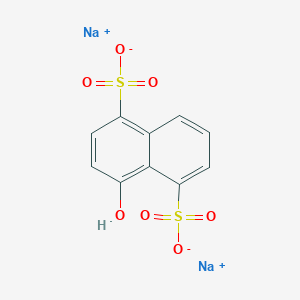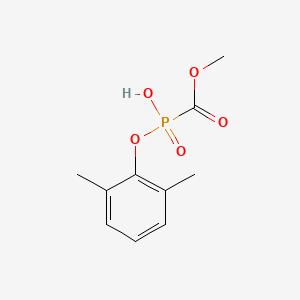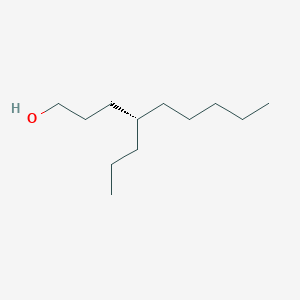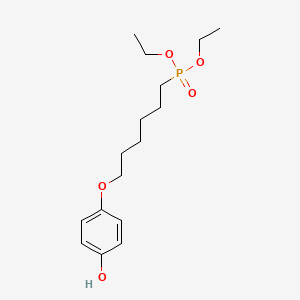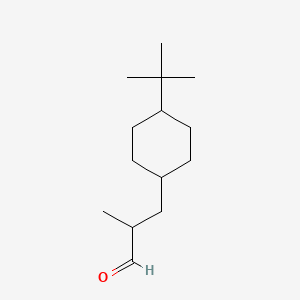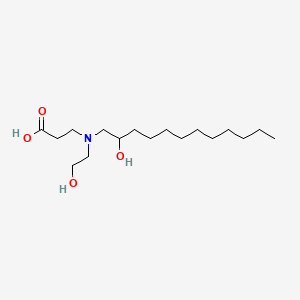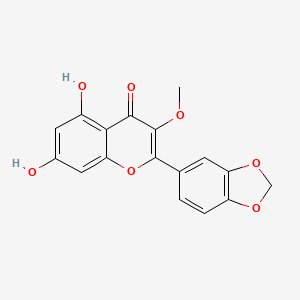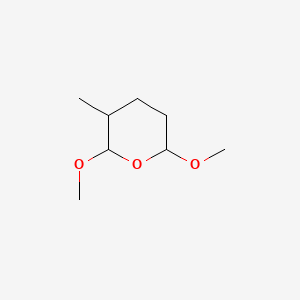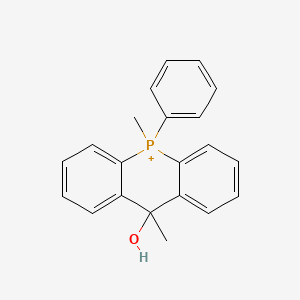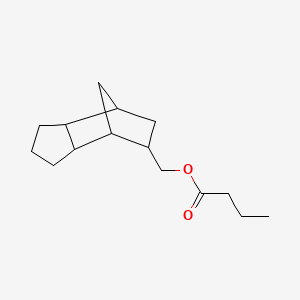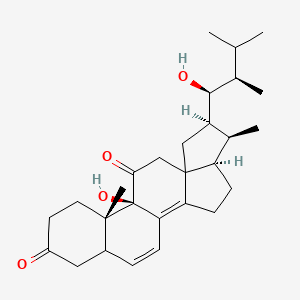
N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine: (EINECS 281-804-0) is a chemical compound with the molecular formula C28H61N3 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine typically involves the reaction of ethylenediamine with octylamine and dioctylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the study of cellular processes and interactions. It can be used to modify proteins and other biomolecules to study their functions and interactions .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of various materials, including polymers and surfactants. It is also used as an additive in lubricants and other industrial products .
Mechanism of Action
The mechanism of action of N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction can affect various cellular pathways and processes, leading to the desired effects .
Comparison with Similar Compounds
- N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine acetate
- N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine hydrochloride
Comparison: Compared to similar compounds, N,N-dioctyl-N’-[2-(octylamino)ethyl]ethylenediamine is unique due to its specific structure and properties. It has a higher molecular weight and different functional groups, which contribute to its distinct reactivity and applications .
Properties
CAS No. |
84030-31-9 |
|---|---|
Molecular Formula |
C28H61N3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N'-[2-(dioctylamino)ethyl]-N-octylethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-4-7-10-13-16-19-22-29-23-24-30-25-28-31(26-20-17-14-11-8-5-2)27-21-18-15-12-9-6-3/h29-30H,4-28H2,1-3H3 |
InChI Key |
LXHBTTSMDMBMEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCNCCN(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


